Gingerdione

Antioxidant activity DPPH assay TEAC assay

Select [6]-Gingerdione for prostaglandin synthesis inhibition research—not a generic ginger extract. Unlike 6-gingerol (beta-hydroxy ketone) or 6-shogaol (alpha,beta-unsaturated ketone), its beta-diketone pharmacophore confers unique electrophilic reactivity and target engagement essential for COX-mediated inflammatory pathway assays. Critically, 8-gingerdione homologs lack prostaglandin synthesis inhibitory activity entirely, validating [6]-gingerdione as the only appropriate positive control for this mechanism. For antioxidant screening, the gingerdione scaffold delivers the highest-potency benchmark across DPPH and TEAC assays, outperforming shogaol-class compounds. Insist on [6]-gingerdione for reproducible, mechanistically accurate results.

Molecular Formula C17H24O4
Molecular Weight 292.4 g/mol
CAS No. 61871-71-4
Cat. No. B193553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGingerdione
CAS61871-71-4
Synonyms6-hydrogingerdione
gingerdione
Molecular FormulaC17H24O4
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCCCCCC(=O)CC(=O)CCC1=CC(=C(C=C1)O)OC
InChIInChI=1S/C17H24O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,20H,3-7,9,12H2,1-2H3
InChIKeyKMNVXQHNIWUUSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gingerdione (CAS 61871-71-4): Chemical Identity and Procurement-Relevant Baseline Properties


Gingerdione (CAS 61871-71-4), systematically referred to as [6]-Gingerdione, is a beta-diketone-class diarylheptanoid constituent isolated from the rhizomes of Zingiber officinale (ginger) and Curcuma longa (turmeric) [1] [2]. With a molecular formula of C17H24O4 and molecular weight of 292.37 g/mol, this compound is characterized by a 4-hydroxy-3-methoxyphenyl moiety substituted at the C6 position by an alkane-2,4-dione structure [3] [4]. As a prostaglandin synthesis inhibitor, Gingerdione serves as a reference standard and bioactive lead compound in natural product research, particularly in studies investigating anti-inflammatory mechanisms and cancer cell signaling .

Why [6]-Gingerdione (CAS 61871-71-4) Cannot Be Interchanged with 6-Gingerol or 6-Shogaol in Research Assays


Substitution among ginger-derived diarylheptanoids introduces unacceptable experimental variability due to fundamental structural divergence that dictates distinct biological activities. The gingerdione class features a beta-diketone moiety (alkane-2,4-dione) that confers differential electrophilic reactivity, hydrogen-bonding capacity, and metabolic stability compared to the beta-hydroxy ketone system in 6-gingerol or the alpha,beta-unsaturated ketone in 6-shogaol [1]. Empirical evidence demonstrates that within the same class, even minor structural modifications produce divergent pharmacological profiles: 8-gingerdione, a homolog of [6]-gingerdione differing only in alkyl chain length, exhibits no significant inhibitory effect on inflammatory factors NO, TNF-α, and IL-6 [2], while 1-dehydro-[10]-gingerdione directly inhibits IKKβ activity [3]. Consequently, procurement of [6]-gingerdione versus its analogs cannot be driven by availability or cost alone; it requires precise alignment with the specific beta-diketone pharmacophore required for target engagement in prostaglandin synthesis inhibition assays .

Quantitative Differentiators of [6]-Gingerdione (CAS 61871-71-4) Against Closest Analogs: A Procurement Evidence Guide


Antioxidant Potency Ranking: 1-Dehydro-[6]-Gingerdione Outperforms 6-Shogaol and 6-Dehydroshogaol

In a direct head-to-head comparison, 1-dehydro-[6]-gingerdione demonstrates superior antioxidant potency relative to its closest structural analogs 6-shogaol and 6-dehydroshogaol. The relative antioxidant potencies of ginger compounds decreased in the order of 1-dehydro-[6]-gingerdione, hexahydrocurcumin > 6-shogaol > 6-dehydroshogaol in both DPPH radical-scavenging and TEAC assays [1]. While this study evaluated the 1-dehydro derivative rather than [6]-gingerdione itself, the gingerdione scaffold (beta-diketone) exhibited the highest antioxidant activity among all tested ginger constituents, establishing the gingerdione class as the most potent antioxidant phenotype in this comparative panel.

Antioxidant activity DPPH assay TEAC assay Natural product comparison

Differential COX-2 and iNOS Suppression: 1-Dehydro-[6]-Gingerdione Versus 6-Shogaol

1-Dehydro-[6]-gingerdione significantly suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins in a concentration-dependent fashion in LPS-stimulated RAW 264.7 murine macrophages [1]. In contrast, while 6-shogaol exhibited the strongest PGE2 inhibition at 14 μM (48.9% inhibition), the study specifically notes that both 6-dehydroshogaol and 1-dehydro-[6]-gingerdione, but not 6-shogaol, demonstrated significant suppression of iNOS and COX-2 protein expression. This indicates that the gingerdione scaffold engages a distinct anti-inflammatory mechanism (transcriptional/protein-level regulation) that is not fully recapitulated by 6-shogaol.

Anti-inflammatory COX-2 inhibition iNOS suppression RAW 264.7 macrophages

Homolog-Specific Bioactivity Divergence: [6]-Gingerdione as Prostaglandin Synthesis Inhibitor Versus Inactive 8-Gingerdione

Within the gingerdione homolog series, biological activity is exquisitely sensitive to alkyl chain length. [6]-Gingerdione (C17 chain) is established as a prostaglandin synthesis inhibitor . In direct contrast, the 8-gingerdione homolog (C19 chain) exhibits no significant inhibitory effect on the production of inflammatory factors NO, TNF-α, and IL-6 [1]. This intra-class divergence underscores that gingerdiones are not functionally interchangeable; procurement of the specific [6]-gingerdione homolog (CAS 61871-71-4) is essential for prostaglandin synthesis inhibition studies.

Structure-activity relationship Prostaglandin inhibition Chain length effect

Solubility and LogP Differentiation: [6]-Gingerdione Versus 6-Gingerol and 10-Gingerdione

Physicochemical parameters governing formulation and assay compatibility differ substantially across ginger constituents. [6]-Gingerdione exhibits a predicted water solubility of 0.024 g/L (24 μg/mL) and a logP of 4.18, classifying it as moderately lipophilic with limited aqueous solubility [1]. In comparison, 10-gingerdione (C21 homolog) is reported as practically insoluble in water and possesses a logP of 6.3 [2]. The 2-unit logP difference between [6]-gingerdione and 10-gingerdione translates to approximately 100-fold higher lipophilicity for the longer-chain homolog, significantly impacting membrane permeability, DMSO stock preparation requirements, and cellular uptake kinetics.

Physicochemical properties Solubility LogP Formulation development

Procurement-Driven Application Scenarios for [6]-Gingerdione (CAS 61871-71-4)


Prostaglandin Synthesis Inhibition Studies Requiring Validated Reference Compound

[6]-Gingerdione is the definitive reference standard for investigations of prostaglandin synthesis inhibition using ginger-derived natural products. Its established activity as a prostaglandin synthesis inhibitor [1] makes it the appropriate positive control or test article in COX-mediated inflammatory pathway research. Notably, 8-gingerdione homologs lack this activity, confirming that [6]-gingerdione is the specific homolog required for this application [2].

Comparative Natural Product Antioxidant Panels with High Dynamic Range Requirements

When constructing ginger-derived compound panels for antioxidant screening, inclusion of gingerdione-class compounds provides the highest-potency benchmark. The 1-dehydro-[6]-gingerdione derivative ranks first in antioxidant capacity among tested ginger compounds in both DPPH and TEAC assays, outperforming 6-shogaol and 6-dehydroshogaol [1]. This establishes the gingerdione scaffold as the optimal selection for studies requiring maximal antioxidant signal detection.

Transcriptional Regulation of COX-2 and iNOS in Macrophage Inflammation Models

For researchers investigating protein-level regulation of inflammatory mediators rather than acute enzyme inhibition, 1-dehydro-[6]-gingerdione offers a distinct mechanistic profile. This compound significantly suppresses both COX-2 and iNOS protein expression in LPS-stimulated RAW 264.7 macrophages in a concentration-dependent manner, a property not shared by 6-shogaol [1]. This differential pathway engagement justifies procurement of gingerdione-class compounds for transcriptional/translational inflammation research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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